5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C6H4BrF3N2O |
|---|---|
Molecular Weight |
257.01 g/mol |
IUPAC Name |
5-bromo-4-methoxy-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2O/c1-13-4-3(7)2-11-5(12-4)6(8,9)10/h2H,1H3 |
InChI Key |
HMOZTPMXDXOARP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination at the 5-Position
Bromination is typically achieved via electrophilic aromatic substitution or metal-catalyzed coupling. A patent by CN102321016A describes a diazotization-bromination approach using cupric bromide (CuBr₂) and tert-butyl nitrite (t-BuONO) in acetonitrile, yielding 70–85% brominated products under mild conditions (20–25°C, 2–3 hours). For pyrimidines, this method avoids ring degradation observed in harshalogenation protocols.
Example Protocol (Adapted from):
-
Dissolve 4-methoxy-2-(trifluoromethyl)pyrimidine (1 eq) in acetonitrile.
-
Add CuBr₂ (1.1 eq) and t-BuONO (3 eq) at 0°C.
-
Stir at 25°C for 2 hours, then quench with ice water.
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 2 is commonly introduced via:
A comparative analysis of trifluoromethylation methods is provided below:
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Ullmann coupling | CuI | DMF | 80–90 | 76.6 | |
| TMSCF₃ addition | KF | THF | 25 | 65–70 | |
| Vapor-phase fluorination | FeF₃ | Gas phase | 300–400 | 45–50 |
The Ullmann method offers higher yields but requires elevated temperatures, while TMSCF₃ enables room-temperature reactions at the cost of lower efficiency.
Methoxylation at the 4-Position
Methoxylation is achieved through nucleophilic substitution or via protection/deprotection strategies. A two-step process from CN102321016A involves:
-
Hydroxylation : Oxidation of a methyl group to hydroxyl using Na₂Cr₂O₇ in H₂SO₄.
-
Methylation : Treatment with methyl iodide (CH₃I) and K₂CO₃ in DMF.
Critical Parameters:
Integrated Multi-Step Synthesis
A four-step industrial route from CN109232399B combines bromination, trifluoromethylation, and methoxylation:
Step 1: Ring Construction
-
Condensation of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine in THF using NaH (Yield: 76.6%).
Step 2: Hydrolysis and Decarboxylation
Step 3: Reduction and Bromination
-
Iron powder in acetic acid reduces nitro to amine, followed by CuBr₂/t-BuONO bromination (Yield: 31.1% overall).
Challenges and Optimization
-
Regioselectivity : Competitive bromination at positions 4 and 6 is mitigated by steric hindrance from the trifluoromethyl group.
-
Stability : The methoxy group is susceptible to demethylation under acidic conditions; neutral pH is maintained during workup.
-
Scalability : Continuous flow reactors improve safety and yield in vapor-phase trifluoromethylation.
Industrial-Scale Production Insights
Data from J-Stage highlights vapor-phase methods for trifluoromethylpyrimidines, achieving 60–80% yields using FeF₃ catalysts at 300–400°C. Large-scale protocols prioritize cost-effective reagents like Cl₂/HF mixtures over TMSCF₃.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding aminopyrimidines, while coupling reactions with boronic acids produce biaryl compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of trifluoromethyl pyrimidines exhibit promising anticancer properties. For instance, compounds synthesized from 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine demonstrated activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The bioactivity was assessed using the MTT assay, revealing that these compounds can inhibit cell proliferation at concentrations as low as 5 µg/mL, although their efficacy was reported to be lower than that of standard chemotherapeutics like doxorubicin .
Antifungal and Insecticidal Properties
The compound also shows potential in agricultural applications. Research indicates that derivatives of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine possess antifungal and insecticidal activities. For example, certain derivatives were tested against Botrytis cinerea and Spodoptera frugiperda, demonstrating inhibition rates comparable to established fungicides like tebuconazole . The insecticidal activity was evaluated at a concentration of 500 µg/mL, with some compounds achieving mortality rates exceeding 90% against target pests.
One-Step Synthesis
A notable method involves a one-step reaction using 2-bromomalonaldehyde and amidine compounds as starting materials. This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production in pharmaceutical applications .
Multi-Step Synthesis
Alternative synthetic routes may involve multiple steps, including bromination and subsequent reactions with other reagents to introduce the trifluoromethyl group. However, these methods often require careful handling due to the reactivity of intermediates involved .
Bioactivity Evaluation
A comprehensive study evaluated a series of trifluoromethyl pyrimidine derivatives for their bioactivities. Compounds were tested for antifungal activity against various pathogens, with results indicating significant inhibition rates (up to 100%) for select compounds against B. cinerea and moderate activity against other fungal species .
Structure-Activity Relationship
The structure-activity relationship (SAR) of these compounds has been studied extensively to identify key substituents that enhance biological activity. The presence of electron-withdrawing groups like trifluoromethyl significantly increases the potency of these derivatives against cancer cells and pests .
Data Tables
| Application Area | Activity Type | Tested Concentration | Efficacy |
|---|---|---|---|
| Medicinal Chemistry | Anticancer | 5 µg/mL | Lower than doxorubicin |
| Agricultural Science | Antifungal | Variable | Up to 100% inhibition |
| Agricultural Science | Insecticidal | 500 µg/mL | Mortality rates up to 90% |
Mechanism of Action
The mechanism by which 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Substituent Variations and Similarity Scores
The following table highlights key analogs of 5-bromo-4-methoxy-2-(trifluoromethyl)pyrimidine, ranked by structural similarity (calculated using PubChem and commercial databases):
| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences |
|---|---|---|---|---|
| 5-Bromo-2,4-dimethoxypyrimidine | 56686-16-9 | Br (C5), OMe (C2, C4) | 0.79 | Trifluoromethyl replaced by OMe at C2 |
| 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9 | Br (C5), Cl (C2), OMe (C4) | 0.76 | -CF₃ replaced by Cl at C2 |
| 5-Bromo-4,6-dimethoxypyrimidine | 4319-77-1 | Br (C5), OMe (C4, C6) | 0.72 | Additional OMe at C6; no -CF₃ |
| 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one | 126538-81-6 | Br (C5), -CF₃ (C6), =O (C4) | 0.68 | -CF₃ at C6; ketone at C4 |
| 5-Bromo-2-(methylsulphonyl)pyrimidine | 30321-94-9 | Br (C5), -SO₂Me (C2) | 0.66 | -CF₃ replaced by sulfonyl group at C2 |
Critical Analysis of Structural Modifications
Impact of Halogen Replacement
Replacing bromine with chlorine (e.g., CAS 57054-92-9) reduces steric bulk but decreases leaving-group ability, slowing Suzuki-Miyaura couplings. Iodine analogs (e.g., 5-bromo-2-iodopyrimidine, CAS 183438-24-6) show faster cross-coupling but lower stability .
Electronic Effects of Substituents
- Methoxy vs. Hydroxy : Methoxy groups (e.g., CAS 56686-16-9) resist oxidation better than hydroxy groups (e.g., 5-bromo-2,4-dihydroxypyrimidine, CAS 1218-80-0), which are prone to tautomerization .
- Trifluoromethyl vs. Methyl : -CF₃ increases metabolic resistance compared to methyl groups, as seen in the extended half-life of 5-bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one (CAS 126538-81-6) in vivo .
Biological Activity
5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a bromine atom at position 5, a methoxy group at position 4, and a trifluoromethyl group at position 2. This unique substitution pattern enhances its biological activity through increased lipophilicity and potential interactions with various biological targets.
The biological activity of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine is attributed to its ability to interact with specific enzymes and receptors. The bromine and trifluoromethyl groups significantly enhance binding affinity to biological targets, modulating their activity. For instance, the compound may inhibit certain kinases or proteases, disrupting critical cellular processes such as signal transduction and apoptosis.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine exhibit antimicrobial properties. For example, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant bacterial infections .
2. Antiviral Activity
Pyrimidine derivatives have been explored for antiviral applications, particularly against influenza viruses. Compounds with similar structures demonstrated significant reductions in viral load in infected models, suggesting that 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine might possess similar antiviral properties .
3. Anticancer Potential
The compound has also been investigated for its anticancer effects. Studies have shown that related pyrimidines can inhibit cell proliferation in various cancer cell lines, including breast cancer models. The selectivity for cancer cells over normal cells is particularly noteworthy, indicating a favorable therapeutic index .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine. Results indicated that certain derivatives exhibited high inhibition rates against pathogenic bacteria, with some achieving over 90% inhibition in vitro .
Case Study 2: Antiviral Activity
In a study assessing the antiviral potential of pyrimidine compounds, it was found that some derivatives significantly reduced viral replication in mouse models infected with influenza A virus. The lead compound exhibited an EC50 of less than 10 µM, demonstrating potent antiviral activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine?
The compound is synthesized via regioselective bromination of 4-methoxy-2-(trifluoromethyl)pyridine using bromine or -bromosuccinimide (NBS) in inert solvents like dichloromethane at 0–5°C. Industrial-scale production may employ continuous flow reactors with automated temperature and pressure controls to enhance yield and purity .
Q. Which spectroscopic and analytical techniques are used to confirm its structure?
Nuclear magnetic resonance (NMR) spectroscopy (, , ) identifies substituent positions and electronic environments. Mass spectrometry (MS) confirms the molecular ion peak () and isotopic pattern from bromine. High-performance liquid chromatography (HPLC) ensures purity, with retention times cross-referenced against standards .
Q. What are common derivatization reactions for this compound?
The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives. The methoxy group can be demethylated using or functionalized via nucleophilic substitution. Computational modeling predicts reactivity at the 5-bromo position due to its electrophilic nature .
Q. How does the trifluoromethyl group influence biological activity?
The trifluoromethyl group enhances lipophilicity, improving membrane permeability and metabolic stability. Comparative studies with non-fluorinated analogs show increased binding affinity to enzyme active sites, particularly in kinase inhibitors .
Advanced Research Questions
Q. How is regioselectivity achieved during bromination of the pyrimidine ring?
Regioselectivity is governed by electron-donating groups (e.g., methoxy at C4), which direct electrophilic bromination to the C5 position. Density functional theory (DFT) calculations reveal reduced electron density at C5 due to the electron-withdrawing trifluoromethyl group at C2, favoring bromine attack .
Q. How can computational methods predict reactivity for further functionalization?
Quantum chemical calculations (e.g., DFT) map electrostatic potential surfaces to identify electrophilic sites. For example, the C5 bromine exhibits a lower energy, making it susceptible to nucleophilic substitution. Studies on analogous pyrimidines validate these predictions .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Use the SHELX suite for high-resolution refinement, particularly SHELXL for small molecules. Discrepancies in thermal parameters or occupancy are addressed by re-examizing hydrogen bonding networks and validating against spectroscopic data. Twinned datasets may require the TwinRotMat algorithm in SHELXL .
Q. How can solubility challenges in biological assays be mitigated?
Co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin inclusion complexes improve aqueous solubility. Structural modifications, such as replacing methoxy with hydrophilic groups (e.g., hydroxyl), are explored while monitoring impacts on target binding .
Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions?
Competing pathways, such as protodeboronation or homocoupling, are minimized by optimizing catalyst systems (e.g., with ). Kinetic studies using LC-MS identify intermediates, while ligand screening (e.g., XPhos) enhances selectivity .
Q. How are structure-activity relationships (SAR) analyzed for analogs with conflicting bioactivity data?
Comparative SAR studies use molecular docking to assess steric and electronic effects of substituents. For instance, replacing bromine with chlorine reduces steric bulk but may weaken halogen bonding. Biological data is normalized against purity metrics (e.g., HPLC >98%) to exclude batch variability .
Methodological Considerations
- Reaction Optimization: Use design of experiments (DoE) to screen temperature, solvent, and catalyst ratios for scalable synthesis .
- Data Validation: Cross-correlate NMR, MS, and X-ray crystallography to resolve structural ambiguities .
- Biological Assays: Include positive controls (e.g., known kinase inhibitors) and validate target engagement via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
